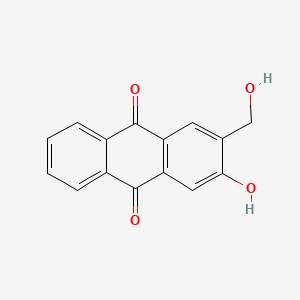

2-Hydroxy-3-(Hydroxymethyl)anthrachinon

Übersicht

Beschreibung

2-Hydroxy-3-(hydroxymethyl)anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications. This compound is characterized by the presence of hydroxyl and hydroxymethyl groups attached to the anthraquinone core, which significantly influences its chemical properties and biological activities .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-(hydroxymethyl)anthraquinone has several applications in scientific research:

Wirkmechanismus

Target of Action

2-Hydroxy-3-(hydroxymethyl)anthraquinone, a derivative of anthraquinone, has been found to target essential cellular proteins . In particular, it has been shown to inhibit homologous recombination repair in osteosarcoma through the MYC-CHK1-RAD51 axis .

Mode of Action

The compound interacts with its targets, leading to the inhibition of cancer progression . It has been reported to regulate MYC to inhibit osteosarcoma proliferation and DNA damage repair through the PI3K/AKT signaling pathway .

Biochemical Pathways

The synthesis of anthraquinones in plants depends on various physiological conditions. Two major biosynthetic pathways occur in plants for anthraquinone biosynthesis namely the shikimate or chorismate and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed whereas, in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones .

Pharmacokinetics

It is known that the compound is stable for two years when stored at the recommended temperature

Result of Action

The molecular and cellular effects of 2-Hydroxy-3-(hydroxymethyl)anthraquinone’s action include the inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumor angiogenesis . It also regulates the host immune response, has antioxidant and anti-inflammatory properties, and can reverse tumor cell multidrug resistance .

Biochemische Analyse

Biochemical Properties

2-Hydroxy-3-(hydroxymethyl)anthraquinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit quinone reductase-inducing activity in Hepa 1c1c7 cells, which suggests its potential in modulating detoxification pathways . Additionally, this compound interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to cellular defense mechanisms .

Cellular Effects

2-Hydroxy-3-(hydroxymethyl)anthraquinone exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of human glioma, hepatoma, prostate cancer, and breast cancer cells, with IC50 values ranging from 3.0 to 9.6 micromolar . This compound influences cell function by modulating cell signaling pathways, such as the JAK2/STAT3 pathway, and altering gene expression profiles related to cell proliferation and apoptosis . Furthermore, it affects cellular metabolism by inducing oxidative stress and disrupting mitochondrial membrane potential .

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxy-3-(hydroxymethyl)anthraquinone involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing DNA damage and apoptosis in cancer cells . Additionally, it activates caspase enzymes, which play a pivotal role in the execution of apoptosis . Changes in gene expression induced by this compound further contribute to its antineoplastic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3-(hydroxymethyl)anthraquinone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is stable for up to two years when stored at the recommended temperature of 4°C and protected from light . Long-term studies have shown that it maintains its antineoplastic activity over extended periods, with no significant degradation observed . Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and antioxidant defenses .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-3-(hydroxymethyl)anthraquinone vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit significant antineoplastic activity without causing severe toxicity . At high doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where doses below a certain level do not elicit significant biological responses .

Metabolic Pathways

2-Hydroxy-3-(hydroxymethyl)anthraquinone is involved in several metabolic pathways, including hydrolysis, glycuronidation, sulfation, and oxidation/reduction reactions . Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play crucial roles in the metabolism of this compound, facilitating its biotransformation and elimination from the body . These metabolic processes can influence the compound’s bioavailability and efficacy in therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Hydroxy-3-(hydroxymethyl)anthraquinone within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

2-Hydroxy-3-(hydroxymethyl)anthraquinone exhibits distinct subcellular localization patterns that are critical for its activity and function . It is predominantly localized in the mitochondria, where it induces oxidative stress and disrupts mitochondrial membrane potential . Additionally, it can be found in the nucleus, where it interacts with DNA and modulates gene expression . Targeting signals and post-translational modifications, such as phosphorylation and acetylation, play a role in directing this compound to specific subcellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(hydroxymethyl)anthraquinone typically involves the hydroxylation and hydroxymethylation of anthraquinone derivatives. One common method includes the reaction of anthraquinone with formaldehyde and a base, followed by oxidation to introduce the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-3-(hydroxymethyl)anthraquinone undergoes various chemical reactions, including:

Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Anthraquinone carboxylic acids.

Reduction: Hydroanthraquinones.

Substitution: Various substituted anthraquinone derivatives.

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-3-methylanthraquinone

- 1-Hydroxy-2-methylanthraquinone

- 1,2-dihydroxy-3-methyl-anthracene-9,10-dione

- Rubiadin

- Lucidin

Comparison: Compared to its analogs, 2-Hydroxy-3-(hydroxymethyl)anthraquinone is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high reactivity and solubility, such as in medicinal chemistry and dye production .

Eigenschaften

IUPAC Name |

2-hydroxy-3-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-7-8-5-11-12(6-13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXDYBJTJGPZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C(=C3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276953 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68243-30-1 | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68243-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-(hydroxymethyl)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 2-Hydroxy-3-(hydroxymethyl)anthraquinone?

A1: 2-Hydroxy-3-(hydroxymethyl)anthraquinone exhibits quinone reductase (QR) inducing activity. [] This enzyme plays a crucial role in cellular detoxification processes by reducing quinones to hydroquinones, thereby mitigating their potential toxicity. [] Studies using Hepa 1c1c7 cells demonstrated that 2-Hydroxy-3-(hydroxymethyl)anthraquinone effectively doubled QR activity at a concentration of 0.94 μM. [] This suggests potential applications in areas where modulating QR activity could be beneficial.

Q2: Is 2-Hydroxy-3-(hydroxymethyl)anthraquinone found naturally, and if so, where?

A2: Yes, 2-Hydroxy-3-(hydroxymethyl)anthraquinone is a naturally occurring compound. It has been isolated and identified in the roots of the Morinda citrifolia plant, also known as noni. [] This plant has a history of traditional medicinal use in various cultures. Furthermore, researchers have successfully synthesized this compound. [, ] This synthetic approach provides an alternative route for obtaining 2-Hydroxy-3-(hydroxymethyl)anthraquinone, which could be beneficial for further investigations and potential applications.

Q3: Can you tell me more about the methods used to identify and quantify 2-Hydroxy-3-(hydroxymethyl)anthraquinone in plant material?

A3: Researchers employed a reversed-phase high performance liquid chromatography (HPLC) method to analyze the chemical constituents of Morinda officinalis roots, which also contain 2-Hydroxy-3-(hydroxymethyl)anthraquinone. [] This technique allowed for the separation and identification of various compounds present in the plant extract. By comparing retention times and spectral data with known standards, researchers could accurately quantify the amount of 2-Hydroxy-3-(hydroxymethyl)anthraquinone present. [] This analytical approach is essential for quality control and standardization of plant-based medicines containing this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3AS,6AS)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1498020.png)

![2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol](/img/structure/B1498024.png)

![Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1498042.png)